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Compound of Interest

Compound Name: 8-Bromoimidazo[1,5-a]pyridine

Cat. No.: B2561441

An In-depth Technical Guide to the Physicochemical Characteristics of 8-Bromoimidazo[1,5-
a]pyridine

Abstract

8-Bromoimidazo[1,5-a]pyridine is a pivotal heterocyclic compound, serving as a versatile
building block in medicinal chemistry, agrochemical development, and materials science. Its
strategic bromination provides a reactive handle for synthetic diversification, particularly in the
development of kinase inhibitors for pharmaceutical applications. A thorough understanding of
its physicochemical properties is paramount for its effective handling, characterization, and
deployment in synthetic and developmental workflows. This guide provides a detailed
examination of the core physicochemical characteristics of 8-Bromoimidazo[1,5-a]pyridine,
offering both established data and field-proven experimental protocols for its analysis. It is
designed to serve as a comprehensive resource for researchers, chemists, and drug
development professionals engaged in work involving this important scaffold.

Introduction: The Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry. Its
unique electronic and structural features allow it to act as a bioisostere for purines, enabling it
to interact with a wide range of biological targets. The introduction of a bromine atom at the 8-
position creates 8-Bromoimidazo[1,5-a]pyridine, a key intermediate that leverages the
reactivity of the C-Br bond for further molecular elaboration. This reactivity is frequently
exploited in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b2561441?utm_src=pdf-interest
https://www.benchchem.com/product/b2561441?utm_src=pdf-body
https://www.benchchem.com/product/b2561441?utm_src=pdf-body
https://www.benchchem.com/product/b2561441?utm_src=pdf-body
https://www.benchchem.com/product/b2561441?utm_src=pdf-body
https://www.benchchem.com/product/b2561441?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2561441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

coupling, to introduce aryl or heteroaryl groups, thereby generating libraries of potential
therapeutic agents. The imidazo[1,5-a]pyridine core, for instance, has been shown to enhance
ATP competitive binding in kinase inhibitors, making this compound a valuable starting point in
drug discovery campaigns.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of
its application in research and development. These properties dictate storage conditions,
solvent selection for reactions and analysis, purification strategies, and formulation for
biological testing.

General and Structural Properties

The fundamental identifiers and physical state of 8-Bromoimidazo[1,5-a]pyridine are
summarized below. This information is critical for sample identification, inventory management,
and stoichiometric calculations.

Property Value Source(s)
CAS Number 1052271-60-9

Molecular Formula C7HsBrN2

Molecular Weight 197.035 g/mol

Appearance White crystalline powder

SMILES BrC=1C=2N(C=CC1)C=NC2

InChiKey YETMIXPCEJHPRW- o

UHFFFAOYSA-N

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. For a pure compound, the
melting range is typically sharp (0.5-1.0°C), whereas impurities lead to a depression and
broadening of the melting range.

e Reported Value: 190-195 °C
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The capillary method is the standard technique recognized by most pharmacopeias for melting

point determination.[2][3] The principle involves heating a small, powdered sample in a capillary
tube at a controlled rate and observing the temperature at which the phase transition from solid
to liquid occurs.[4]

Rationale for Method Selection: This method is chosen for its high accuracy, small sample
requirement, and the ability to visually inspect the sample during the melting process, which
provides valuable information about purity.

Step-by-Step Protocol:

o Sample Preparation: Ensure the 8-Bromoimidazo[1,5-a]pyridine sample is completely dry
and finely powdered. Careless sample preparation is a leading cause of inaccurate results.

[2]

e Capillary Loading: Place a small amount of the powdered sample into a thin-walled capillary
tube, packing it to a height of about 3 mm by tapping the sealed end on a hard surface.[5]

o Apparatus Setup: Insert the loaded capillary into the heating block of a calibrated melting
point apparatus, adjacent to a high-accuracy thermometer or temperature sensor.[2][4]

e Initial Rapid Heating: For an unknown compound or a new batch, perform a rapid
determination by heating quickly (e.g., 10°C/min) to find an approximate melting point.[3]

e Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the
approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).

[3]
e Observation and Recording: Record two temperatures:
o Ti: The temperature at which the first drop of liquid appears.
o T2: The temperature at which the last solid crystal melts (the clear point).[3]

o Reporting: Report the result as the range T1 — T2. For high accuracy, perform the
measurement in triplicate.
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Fig 1. Workflow for Capillary Melting Point Determination.

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability, formulation,
and reaction conditions.

e Qualitative Data: 8-Bromoimidazo[1,5-a]Jpyridine is reported to be moderately soluble in
polar aprotic solvents such as dimethylformamide (DMF). Its pyridine nucleus is expected to
confer some aqueous solubility, which is a desirable trait for pharmaceutical compounds.[6]

[7]

e Quantitative Data: For drug development, quantitative aqueous solubility is essential. This is
typically determined experimentally, distinguishing between kinetic and thermodynamic
solubility. Kinetic solubility measures the rate of dissolution from a high-concentration stock
(often in DMSO), while thermodynamic solubility represents the true equilibrium
concentration of a compound in a saturated solution.[8]

The shake-flask method is the gold standard for determining thermodynamic solubility due to its
reliability for even poorly soluble compounds.[9]

Rationale for Method Selection: This method ensures that a true equilibrium is reached
between the dissolved compound and the excess solid phase, providing the most accurate and
relevant solubility value for biopharmaceutical assessment.

Step-by-Step Protocol:

o System Preparation: Add an excess amount of solid 8-Bromoimidazo[1,5-a]pyridine to a
known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b2561441?utm_src=pdf-body-img
https://www.benchchem.com/product/b2561441?utm_src=pdf-body
https://www.mdpi.com/1422-0067/23/10/5659
https://pmc.ncbi.nlm.nih.gov/articles/PMC10212683/
https://books.rsc.org/books/edited-volume/779/chapter/426944/Tactics-to-Improve-Solubility
https://www.researchgate.net/publication/221924417_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility
https://www.benchchem.com/product/b2561441?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2561441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

sealed, inert vial. The excess solid should be clearly visible.

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) using
a shaker or rotator. Equilibrium can take 24-72 hours to establish.

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.
Separate the saturated supernatant from the solid material via centrifugation or filtration
(using a filter material that does not bind the compound, e.g., PTFE).

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable
solvent.

Analysis: Analyze the concentration of the diluted sample using a validated analytical
method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or
Liquid Chromatography-Mass Spectrometry (LC-MS).

Calculation: Calculate the original concentration in the supernatant based on the dilution
factor. This value represents the thermodynamic solubility.
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Fig 2. Workflow for the Shake-Flask Solubility Method.

Spectral Characterization

Spectral data are indispensable for confirming the identity, structure, and purity of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo
structure elucidation of organic molecules in solution.[10] A combination of 1D (*H, *3C) and 2D
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(e.g., COSY, HSQC, HMBC) experiments provides unambiguous information about the atomic
connectivity and chemical environment.

Rationale for Method Selection: NMR provides unparalleled detail on molecular structure. For a
substituted heterocyclic system like 8-Bromoimidazo[1,5-a]pyridine, NMR is essential to
confirm the substitution pattern and rule out other isomers. While specific spectral data for the
8-bromo isomer is not publicly available, data for the related 1-bromo isomer illustrates the
expected signals.[11]

lllustrative Data (based on 1-Bromoimidazo[1,5-a]pyridine):

« 1H NMR (400 MHz, CDCls): & 6.60 (dd, J = 7.1, 6.3 Hz, 1H, Ar), 6.77 (dd, J = 9.3, 6.3 Hz, 1H,
Ar), 7.36 (d, J = 9.3 Hz, 1H, Ar), 7.89 (d, J = 7.1 Hz, 1H, Ar), 8.04 (s, 1H, Ar).[11]

Step-by-Step Protocol:

o Sample Preparation: Dissolve 5-10 mg of 8-Bromoimidazo[1,5-a]pyridine in ~0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

e 1D Spectra Acquisition:

o Acquire a *H NMR spectrum to identify the number of unique protons, their chemical shifts
(indicating the electronic environment), integration (relative number of protons), and
splitting patterns (J-coupling, indicating adjacent protons).

o Acquire a 133C NMR spectrum, often with proton decoupling, to identify the number of
unique carbon atoms.

e 2D Spectra Acquisition (if required for full assignment):

o COSY (Correlation Spectroscopy): To identify protons that are coupled to each other
(typically on adjacent carbons).

o HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly
attached to which carbons.
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o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for piecing together the
molecular skeleton.

» Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations from all
spectra to assign each signal to a specific atom in the proposed structure, confirming the 8-
bromo substitution pattern.

Applications in Research & Development

The physicochemical properties of 8-Bromoimidazo[1,5-a]pyridine directly enable its diverse
applications. Its defined melting point ensures quality control, while its solubility profile informs
its use in both synthetic reactions and biological assays. The bromine atom is its most
significant feature for synthetic utility.

» Pharmaceutical Development: It is a primary building block for creating kinase inhibitors,
where the bromo group serves as a handle for Suzuki-Miyaura cross-coupling reactions to
introduce molecular diversity.

o Agrochemical Development: The scaffold is used to create selective herbicides.
» Materials Science: It can be used as a monomer for creating novel fluorescent polymers.

» Bioconjugation Chemistry: The bromo functionality allows its use as a cleavable linker
molecule.

(8 -Bromoimidazo[1,5- a]pyridina
C-Br Reactive Site

Suzuki Couphng/ynthesls\golymenzatlon Functionalization
Apphcatlon Field \

Bioconjugation
(Linkers)

Materials Science

Pharmaceutlcals Agrochemlcals
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(Fluorescent Polymers)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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